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Abstract
AVE-0118 is a multi-ion channel blocker investigated for its potential therapeutic applications,

primarily in the field of cardiac electrophysiology. This technical guide provides a

comprehensive overview of the discovery, synthesis, and pharmacological properties of AVE-
0118. It includes a summary of its effects on various ion channels, detailed experimental

protocols for its evaluation, and a discussion of its mechanism of action. Visual diagrams are

provided to illustrate key experimental workflows and the compound's impact on cardiac

signaling pathways.

Discovery and Rationale
AVE-0118, chemically known as N-(3-(diethylamino)propyl)-2,2-diphenylacetamide, emerged

from research programs focused on the development of novel antiarrhythmic agents. The

primary rationale for its development was to target ion channels predominantly expressed in

the atria to achieve atrial-selective electrophysiological effects, thereby minimizing the risk of

ventricular proarrhythmias, a significant side effect of many antiarrhythmic drugs.

While the specific lead compound and initial screening cascade for AVE-0118 are not

extensively detailed in publicly available literature, its development was likely driven by the

pursuit of blockers for potassium channels that are key determinants of the atrial action
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potential, such as the ultra-rapid delayed rectifier potassium current (IKur), encoded by the

Kv1.5 channel.

Chemical Synthesis
The first synthesis of AVE-0118 was attributed to Joachim Brendel. While a detailed, step-by-

step patented synthesis protocol for AVE-0118 is not readily available in the public domain, the

synthesis of its core structure, N-(3-(diethylamino)propyl)-2,2-diphenylacetamide, and its

analogs can be inferred from general organic chemistry principles and patents for similar

compounds. A plausible synthetic route would involve the acylation of 3-(diethylamino)propan-

1-amine with a derivative of diphenylacetic acid.

A potential, generalized synthetic workflow is outlined below.

Plausible Synthetic Pathway for AVE-0118

Diphenylacetic Acid

Activating Agent (e.g., SOCl2, Oxalyl Chloride)

Diphenylacetyl Chloride

AVE-0118
(N-(3-(diethylamino)propyl)-2,2-diphenylacetamide)

3-(Diethylamino)propan-1-amine

Base (e.g., Triethylamine)

Click to download full resolution via product page

A plausible synthetic route for AVE-0118.

Pharmacological Profile and Mechanism of Action
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AVE-0118 is a non-selective ion channel blocker with a complex pharmacological profile. Its

primary mechanism of action involves the modulation of several key cardiac ion channels,

leading to alterations in the electrophysiological properties of cardiac tissues, with a degree of

atrial selectivity.

Effects on Ion Channels
AVE-0118 has been shown to inhibit multiple potassium and sodium channels. The inhibitory

concentrations (IC50) for various channels are summarized in the table below.

Ion Channel
Current

Gene Species Cell Line IC50 (µM)
Reference(s
)

IKur Kv1.5 Human CHO cells 1.1 [1]

IKur Pig -
Xenopus

oocytes
5.4 ± 0.7 [2]

IKur Human -
Xenopus

oocytes
6.2 ± 0.4 [2]

Ito
Kv4.3/KChIP

2.2
Human CHO cells 3.4 ± 0.5 [2]

IK,ACh - Pig
Atrial

myocytes
4.5 ± 1.6 [2]

IKr hERG Human CHO cells ~10 [2]

INa SCN5A Human HEK293 cells

Not

determined

(36.5%

reduction at

10 µM)

[3]

AVE-0118's blockade of IKur and Ito contributes to the prolongation of the early phase of the

atrial action potential. Its inhibition of the acetylcholine-activated potassium current (IK,ACh) is

significant as this current is constitutively active in atrial fibrillation, and its blockade can

contribute to the termination of the arrhythmia.[2] Furthermore, AVE-0118 has been shown to
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inhibit the cardiac sodium channel (INa), which can prolong the atrial effective refractory period

(ERP) independently of action potential duration (APD) changes.[3]

Electrophysiological Effects
The multi-channel blocking properties of AVE-0118 translate into distinct electrophysiological

effects in atrial and ventricular tissues.

Parameter Tissue Species
Effect at 5-10
µM

Reference(s)

Effective

Refractory

Period (ERP)

Atria Canine
Prolonged

(p<0.001)
[3]

Action Potential

Duration

(APD70)

Atria (pectinate

muscle)
Canine

No significant

change
[3]

Action Potential

Duration

(APD70)

Atria (crista

terminalis)
Canine Abbreviated [3]

Maximum

Upstroke Velocity

(Vmax)

Atria Canine
Decreased by

~15% at 10 µM
[3]

Effective

Refractory

Period (ERP)

Ventricles Canine
No significant

change
[3]

Action Potential

Duration

(APD90)

Ventricles Canine
No significant

change
[3]

Maximum

Upstroke Velocity

(Vmax)

Ventricles Canine
No significant

change
[3]
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The prolongation of atrial ERP, without a corresponding increase in APD in healthy tissue, is a

key finding and is attributed to the sodium channel blocking activity of AVE-0118.[3] In the

presence of acetylcholine, which mimics conditions of vagal stimulation that can promote atrial

fibrillation, AVE-0118 prolongs both atrial APD and ERP.[3]

Experimental Protocols
The pharmacological characterization of AVE-0118 has been conducted using a variety of in

vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of AVE-0118 on specific ion channel currents in

isolated cells.

Objective: To determine the inhibitory concentration (IC50) of AVE-0118 on Kv1.5 channels.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.5.

Solutions:

Bath Solution (extracellular): (in mM) NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, D-glucose 10,

HEPES 10, pH adjusted to 7.4 with NaOH.

Pipette Solution (intracellular): (in mM) KCl 130, MgCl2 1, MgATP 5, HEPES 10, EGTA 5, pH

adjusted to 7.2 with KOH.

Procedure:

CHO cells expressing Kv1.5 are cultured on glass coverslips.

A coverslip is placed in a recording chamber on the stage of an inverted microscope and

superfused with the bath solution.

Glass micropipettes with a resistance of 4-8 MΩ are filled with the pipette solution and

advanced towards a cell.

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The membrane patch is ruptured by applying gentle suction to achieve the whole-cell

configuration.

The cell is held at a holding potential of -80 mV.

To elicit Kv1.5 currents, depolarizing voltage steps are applied (e.g., to +60 mV for 2000 ms).

After recording baseline currents, the cells are superfused with increasing concentrations of

AVE-0118 dissolved in the bath solution.

The steady-state current at the end of the depolarizing pulse is measured at each

concentration.

The percentage of current inhibition is plotted against the drug concentration, and the IC50 is

calculated by fitting the data to a Hill equation.
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Whole-Cell Patch-Clamp Workflow

Prepare CHO cells expressing Kv1.5

Place coverslip in recording chamber

Position micropipette and form GΩ seal

Rupture membrane to achieve whole-cell configuration

Record baseline Kv1.5 currents

Apply increasing concentrations of AVE-0118

Record currents at each concentration

Analyze data and calculate IC50

Click to download full resolution via product page

Workflow for whole-cell patch-clamp experiments.
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Canine Coronary-Perfused Right Atrial Preparation
This ex vivo model allows for the study of AVE-0118's effects on the electrophysiological

properties of intact atrial tissue.

Objective: To measure the effect of AVE-0118 on atrial effective refractory period (ERP) and

action potential duration (APD).

Preparation:

Hearts are excised from anesthetized dogs.

The right atrium is dissected and the right coronary artery is cannulated for perfusion with

Tyrode's solution.

Procedure:

The atrial preparation is mounted in a tissue bath and allowed to equilibrate for at least 30

minutes.

The tissue is stimulated at a constant cycle length (e.g., 500 ms) using bipolar electrodes.

Transmembrane action potentials are recorded using glass microelectrodes.

ERP is measured by introducing premature stimuli after a train of regular beats.

Baseline APD at 70% repolarization (APD70) and ERP are recorded.

AVE-0118 is added to the perfusate in a stepwise manner (e.g., 5 µM and 10 µM), with at

least 20 minutes of equilibration at each concentration.

APD70 and ERP are re-measured in the presence of the drug.

Data are analyzed to determine the concentration-dependent effects of AVE-0118.

Signaling Pathway Modulation
The primary signaling effect of AVE-0118 is the direct modulation of ion flux across the cardiac

cell membrane. By blocking specific ion channels, it alters the transmembrane potential and the
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shape of the cardiac action potential. This direct action on ion channels is the principal

mechanism through which AVE-0118 exerts its antiarrhythmic effects. There is limited evidence

in the available literature to suggest that AVE-0118 significantly engages with intracellular

protein kinase or calcium signaling pathways as a primary mechanism of action.

The diagram below illustrates the direct impact of AVE-0118 on key cardiac ion channels and

the resulting electrophysiological consequences in atrial myocytes.

AVE-0118 Signaling Effects on Atrial Myocytes

Ion Channels Electrophysiological Effects

AVE-0118

IKur (Kv1.5)

Inhibits Ito (Kv4.3)

Inhibits

IK,ACh
Inhibits

INa (SCN5A)

Inhibits

Prolongation of early
action potential duration

Prolongation of effective
refractory period

Decrease in Vmax

Click to download full resolution via product page

Direct effects of AVE-0118 on atrial myocyte ion channels.

Conclusion
AVE-0118 is a multi-target ion channel blocker with a predominant effect on atrial

electrophysiology. Its ability to prolong the atrial effective refractory period, in part through

sodium channel blockade, without significantly affecting ventricular repolarization, highlights its

potential as an atrial-selective antiarrhythmic agent. The detailed experimental protocols and

quantitative data presented in this guide provide a foundation for further research and

development of compounds with similar mechanisms of action for the treatment of cardiac
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arrhythmias. Further investigation into its precise binding sites and the downstream

consequences of its multi-channel effects will be crucial for a complete understanding of its

pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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